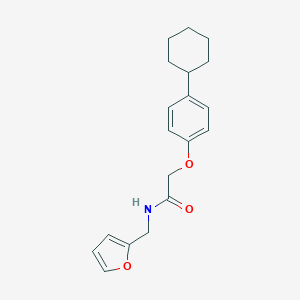![molecular formula C23H29N3O2 B244092 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as MPAA and is a derivative of piperazine, which is a heterocyclic compound that is widely used in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of MPAA is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been suggested that MPAA may work by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, MPAA has been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
One of the major advantages of MPAA is its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, MPAA has been shown to have a relatively low toxicity profile, making it a promising candidate for further research. However, one of the limitations of MPAA is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MPAA. One potential area of study is the development of new formulations of MPAA that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of MPAA and its potential applications in the treatment of neurological disorders. Finally, the potential use of MPAA in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
The synthesis of MPAA involves the reaction of 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid with 4-aminobenzophenone in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure MPAA.
Scientific Research Applications
MPAA has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, MPAA has been shown to have potential in the treatment of neurological disorders such as epilepsy and neuropathic pain.
properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H29N3O2/c1-18(2)16-23(28)26-14-12-25(13-15-26)21-10-8-20(9-11-21)24-22(27)17-19-6-4-3-5-7-19/h3-11,18H,12-17H2,1-2H3,(H,24,27) |
InChI Key |
YHEDKYOYQKCBTN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244026.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244027.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B244031.png)
![5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B244032.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)